Predicted LogP of 0.53 vs. Des-Methyl Analog (LogP 1.15) and 3-Ethyl Analog (XLogP3 0.6): 0.62 log Units Lower Lipophilicity
The target compound exhibits a predicted LogP of 0.53 (ACD/Labs Percepta, reported by Chemsrc) , which is 0.62 log units lower than that of the des-methyl analog 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (ACD/LogP 1.15, ChemSpider) and 0.07 log units lower than the 3-ethyl analog (XLogP3-AA 0.6, PubChem) [1]. A lower LogP translates to greater aqueous solubility, which is a critical determinant of oral bioavailability and formulation ease in drug development.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.53 (ACD/Labs Percepta) |
| Comparator Or Baseline | Des-methyl analog: LogP = 1.15 (ACD/LogP); 3-Ethyl analog: XLogP3-AA = 0.6 |
| Quantified Difference | 0.62 log units lower than des-methyl analog; 0.07 log units lower than 3-ethyl analog |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (target and des-methyl) and PubChem XLogP3 algorithm (3-ethyl analog) |
Why This Matters
For medicinal chemistry programs prioritizing aqueous solubility and oral bioavailability, the target compound's lower LogP provides a measurable advantage over the des-methyl analog, guiding lead optimization and procurement decisions.
- [1] PubChem. 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem CID 82784180. https://pubchem.ncbi.nlm.nih.gov/compound/82784180 (accessed 2026-05-04). View Source
